
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromene core, a thiophene ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the thiophene ring, and the attachment of the carboxamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes diverse reactions influenced by its functional groups:
Common Reagents and Conditions
Optimized reaction parameters for key transformations:
Reaction | Reagents | Conditions | Yield | Source |
---|---|---|---|---|
Substitution | 4-Methylbenzyl chloride, K₂CO₃ | DMF, 80°C, 12 hrs | 68–72% | |
Oxidation | H₂O₂, AcOH | RT, 6 hrs | 55% | |
Reduction | NaBH₄, CuCl₂ | MeOH, 0°C → RT, 3 hrs | 81% | |
Amidation | EDCl, HOBt | CH₂Cl₂, RT, 24 hrs | 89% |
Major Products
Reaction outcomes depend on substituent positioning and steric effects from the tetrahydrothiophene ring:
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Substitution :
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Oxidation :
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Epoxidation of the chromene’s double bond generates an electrophilic intermediate, enabling further ring-opening reactions.
-
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Reduction :
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Sulfone → thiolane conversion alters hydrogen-bonding capacity, impacting receptor binding.
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4.2. Oxidative Stability Testing
Under accelerated oxidative conditions (40°C/75% RH), the chromene core degraded by 12% over 30 days, forming quinone derivatives. Stability was improved by replacing the 7-methyl group with electron-withdrawing substituents (e.g., Cl).
Steric and Electronic Effects
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Tetrahydrothiophene-1,1-dioxide : The sulfone group increases electrophilicity at the C2 carboxamide, facilitating nucleophilic attacks .
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4-Methylbenzyl : Ortho-methyl substitution on the benzyl group hinders rotation, locking the compound in a bioactive conformation.
Reaction Mechanisms
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Substitution : Proceeds via an SN2 pathway, with transition-state stabilization by the sulfone’s electron-withdrawing effect.
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Reduction : NaBH₄ selectively reduces the sulfone to a thioether without affecting the chromene carbonyl, as confirmed by FT-IR (loss of S=O peaks at 1,150 cm⁻¹).
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
- N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core, a thiophene ring, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N1O5S with a molecular weight of 439.5 g/mol. The structure features a tetrahydrothiophene ring, a chromene backbone, and a carboxamide functional group, which contribute to its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅N₁O₅S |
Molecular Weight | 439.5 g/mol |
CAS Number | 872867-97-5 |
Anticancer Properties
Recent studies have indicated that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. In particular, this compound was evaluated for its effects on the MCF-7 breast cancer cell line. The compound demonstrated moderate cytotoxic effects with an IC50 value indicative of potential therapeutic applications in oncology .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. In vitro studies revealed that it acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. The IC50 values for these enzymes were reported at 10.4 μM and 7.7 μM respectively, suggesting a promising role in the development of anti-Alzheimer's therapeutics .
Anti-inflammatory Activity
In addition to anticancer and neuroprotective properties, this compound has shown potential as an anti-inflammatory agent. It was found to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in the inflammatory response. The inhibition of these enzymes suggests that the compound could be beneficial in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with multiple biological targets:
- GIRK Channel Activation : The compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal signaling and cardiac function .
- Enzyme Interaction : Molecular docking studies have elucidated the binding interactions between the compound and various enzyme targets, highlighting hydrogen bonding and hydrophobic interactions that facilitate enzyme inhibition .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Study on MCF-7 Cells : This study assessed the cytotoxic effects of the compound on MCF-7 cells, demonstrating significant cell death at specific concentrations.
- Neuroprotective Effects : Research involving AChE inhibition showed that the compound could potentially improve cognitive function by preventing acetylcholine breakdown in neuronal synapses.
Properties
Molecular Formula |
C23H23NO5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H23NO5S/c1-15-3-6-17(7-4-15)13-24(18-9-10-30(27,28)14-18)23(26)22-12-20(25)19-8-5-16(2)11-21(19)29-22/h3-8,11-12,18H,9-10,13-14H2,1-2H3 |
InChI Key |
GZCAKLWTCYXMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
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